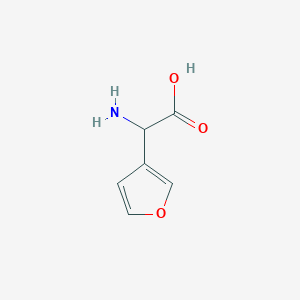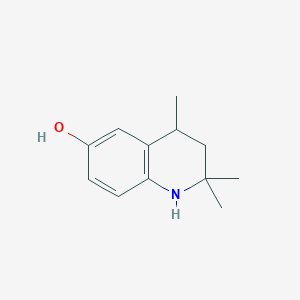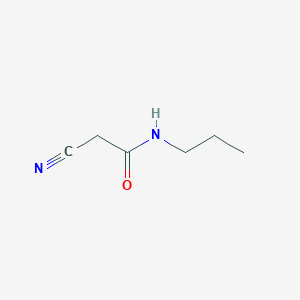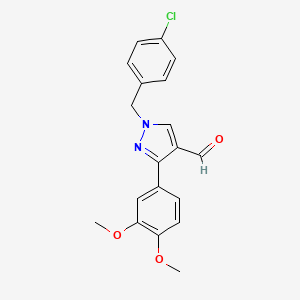
2-Amino-2-(furan-3-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(furan-3-yl)acetic acid is an organic compound that features a furan ring substituted at the 3-position with an aminoacetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(furan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Furan derivatives have been associated with various biological activities, suggesting potential interactions with multiple targets .
Mode of Action
Furan derivatives are known to participate in a variety of chemical reactions, indicating that they may interact with their targets through multiple mechanisms .
Biochemical Pathways
Furan derivatives have been implicated in a wide range of biological activities, suggesting that they may influence numerous pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Furan derivatives have been associated with various biological activities, suggesting a range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-2-(furan-3-yl)acetic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(furan-3-yl)acetic acid can be achieved through several methods:
Diketopiperazine Method: This involves the cyclization of amino acids to form diketopiperazines, which can then be hydrolyzed to yield the target compound.
Hydantoin Method: This method involves the formation of hydantoins from amino acids, followed by hydrolysis to produce the desired amino acid.
Rhodanine Method: This involves the reaction of amino acids with rhodanine, followed by hydrolysis to yield the target compound.
Halomethylfuran-Acyl-Amidomalonate Method: This method involves the reaction of halomethylfurans with acyl-amidomalonates, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production methods for 2-Amino-2-(furan-3-yl)acetic acid typically involve large-scale synthesis using one of the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(furan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring, such as furanones.
Reduction: Primary amines derived from the reduction of the amino group.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(furan-3-yl)acetic acid can be compared with other similar compounds, such as:
2-Amino-3-(furan-2-yl)propanoic acid: This compound has a similar structure but with the furan ring substituted at the 2-position.
2-Amino-3-(thiophen-2-yl)propanoic acid: This compound features a thiophene ring instead of a furan ring.
2-Amino-3-(pyridin-2-yl)propanoic acid: This compound features a pyridine ring instead of a furan ring.
The uniqueness of 2-Amino-2-(furan-3-yl)acetic acid lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-amino-2-(furan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRLXLPRSSHTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404300 |
Source


|
| Record name | 2-amino-2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53845-43-5 |
Source


|
| Record name | 2-amino-2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)



![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)





